4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, thiophene derivatives, and various amines. The key steps in the synthesis may include:
Formation of the thieno[2,3-c]pyran ring: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the ethoxycarbonyl group: This step usually involves esterification reactions.
Formation of the oxobutanoic acid moiety: This can be achieved through various carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid
- 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxopentanoic acid
Uniqueness
The uniqueness of 4-{[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid lies in its specific structural features, such as the thieno[2,3-c]pyran ring system and the ethoxycarbonyl group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21NO6S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[(3-ethoxycarbonyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21NO6S/c1-4-22-15(21)13-9-7-16(2,3)23-8-10(9)24-14(13)17-11(18)5-6-12(19)20/h4-8H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
DHINEZNPGDAXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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